

# CAS number and molecular formula for 2-Azido-3-methylhexane

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Compound of Interest

Compound Name: 2-Azido-3-methylhexane

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### **Technical Guide: 2-Azido-3-methylhexane**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **2-Azido-3-methylhexane**, a niche alkyl azide of interest in synthetic chemistry and potential applications in drug discovery as a building block or chemical probe. Due to its limited commercial availability, this document outlines a probable synthetic route, predicted physicochemical properties, and expected spectroscopic data based on established chemical principles and data from analogous structures. The information herein is intended to support researchers in the synthesis, characterization, and utilization of this compound.

## **Chemical Identity and Properties**

While a specific CAS number for **2-Azido-3-methylhexane** is not publicly available, its molecular structure and formula can be definitively established.



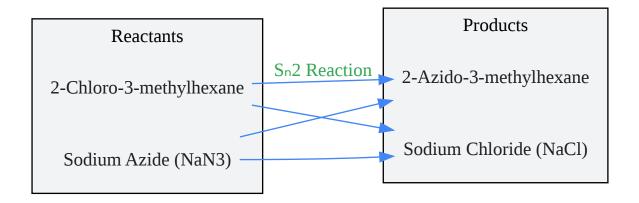
Property	Value	Source	
Molecular Formula	C7H15N3	Calculated	
Molecular Weight	141.22 g/mol	Calculated	
IUPAC Name	2-Azido-3-methylhexane	IUPAC Nomenclature	
Canonical SMILES	CCCC(C)C(C)N=[N+]=[N-]	ChemDraw	
Parent Compound	3-Methylhexane	PubChem	
Precursor	2-Chloro-3-methylhexane	PubChem	

Note: The parent compound, 3-methylhexane, has the molecular formula  $C_7H_{16}$ . The direct precursor for the proposed synthesis, 2-chloro-3-methylhexane, has the molecular formula  $C_7H_{15}Cl$ .

### **Proposed Synthesis**

The most direct and established method for the synthesis of **2-Azido-3-methylhexane** is through a nucleophilic substitution reaction ( $S_n2$ ) on a suitable 2-halo-3-methylhexane precursor. The azide ion ( $N_3$ <sup>-</sup>) is an excellent nucleophile for such transformations.

### **Reaction Scheme**



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Caption: Synthetic pathway for **2-Azido-3-methylhexane**.



### **Experimental Protocol**

This protocol is based on general procedures for the synthesis of secondary alkyl azides from secondary alkyl halides.

#### Materials:

- 2-Chloro-3-methylhexane
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methylhexane (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction
  can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass
  spectrometry (GC-MS).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Azido-3-methylhexane.
- Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

## **Spectroscopic Characterization (Predicted)**

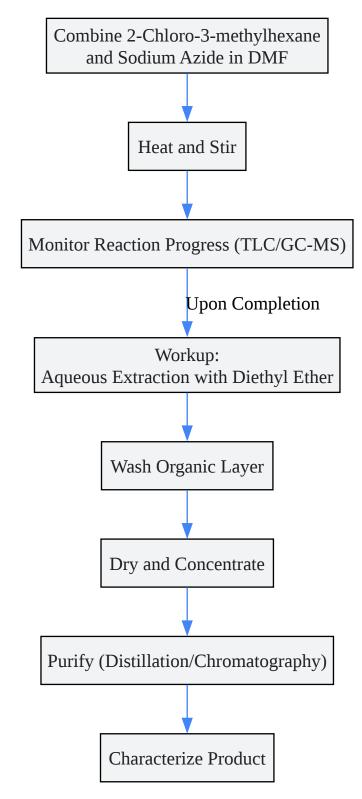
The following table summarizes the expected spectroscopic data for **2-Azido-3-methylhexane** based on characteristic values for alkyl azides.

Technique	Feature	Expected Chemical Shift / Wavenumber	Notes
<sup>1</sup> H NMR	H-C-N3	δ 3.0 - 3.5 ppm	The proton on the carbon bearing the azide group will be deshielded.
-CH₃	δ 0.8 - 1.2 ppm	Methyl protons.	
-CH <sub>2</sub> -	δ 1.2 - 1.7 ppm	Methylene protons.	-
-CH-	δ 1.5 - 2.0 ppm	Methine proton at the 3-position.	
<sup>13</sup> C NMR	C-N <sub>3</sub>	δ 50 - 65 ppm	The carbon attached to the azide group.
Alkyl Carbons	δ 10 - 40 ppm	Other aliphatic carbons.	
IR Spectroscopy	Azide (N₃) stretch	2100 - 2150 cm <sup>-1</sup>	A strong, sharp, and characteristic absorption band.
C-H stretch (sp³)	2850 - 3000 cm <sup>-1</sup>	Aliphatic C-H stretching vibrations.	

## **Experimental and Logical Workflows**



### **Synthesis and Purification Workflow**



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Caption: Workflow for the synthesis and purification of **2-Azido-3-methylhexane**.

### **Safety Considerations**

- Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme
  caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly
  toxic hydrazoic acid gas.
- Alkyl Azides: Can be thermally unstable and potentially explosive, especially low molecular weight azides. Avoid heating to high temperatures and handle with care.
- Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Handle all solvents in a fume hood and away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

### Conclusion

This technical guide provides a foundational understanding of **2-Azido-3-methylhexane** for research and development purposes. While specific experimental data for this compound is scarce, the provided synthetic route and predicted characterization data offer a solid starting point for its preparation and identification. The methodologies and workflows are based on well-established principles of organic chemistry and are intended to be a valuable resource for scientists working in this area.

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